molecular formula C19H23N3O2 B4474440 1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B4474440
M. Wt: 325.4 g/mol
InChI Key: KCFWGGPTEKKQCY-UHFFFAOYSA-N
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Description

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that combines an indole moiety with a piperazine ring. The indole structure is known for its presence in various bioactive molecules, while the piperazine ring is commonly found in pharmaceutical compounds. This combination makes the compound of interest for various scientific research applications.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. Given the wide range of biological activities associated with indole derivatives , it is likely that the compound affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps starting from commercially available indole. One common synthetic route includes:

Chemical Reactions Analysis

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

    Aza-Michael Addition: This reaction is used in the synthesis of the compound itself, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Scientific Research Applications

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[4-(cyclopropylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(8-7-15-13-20-17-4-2-1-3-16(15)17)21-9-11-22(12-10-21)19(24)14-5-6-14/h1-4,13-14,20H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFWGGPTEKKQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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